molecular formula C13H13N3O4S B12345085 Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate

Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate

Cat. No.: B12345085
M. Wt: 307.33 g/mol
InChI Key: SOZTYNOOCQSWJW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . One common synthetic route involves the reaction of 4-aminobenzoic acid with thiazolidine-2,4-dione derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is crucial for its biological activity, allowing it to interact with enzymes and receptors in the body . These interactions can lead to various pharmacological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate is unique due to its specific structure, which combines a thiazolidine ring with a benzoate moiety. This combination enhances its biological activity and makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

methyl 4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C13H13N3O4S/c1-20-12(19)7-2-4-8(5-3-7)15-10(17)6-9-11(18)16-13(14)21-9/h2-5,9H,6H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

SOZTYNOOCQSWJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

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